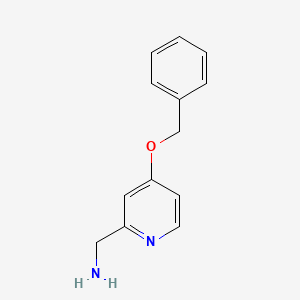
(4-phenylmethoxypyridin-2-yl)methanamine
Overview
Description
(4-phenylmethoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C12H14N2O. It is a derivative of pyridine, featuring a benzyloxy group at the 4-position and a methanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylmethoxypyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxypyridine and benzyl bromide.
Formation of Benzyloxy Group: 4-hydroxypyridine reacts with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxypyridine.
Introduction of Methanamine Group: The 4-benzyloxypyridine is then subjected to a reaction with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-phenylmethoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of benzyl-substituted pyridines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(4-phenylmethoxypyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-phenylmethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to its target, while the methanamine group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzyloxy)pyridin-3-yl)methanamine
- (4-(Benzyloxy)pyridin-2-yl)ethanamine
- (4-(Benzyloxy)pyridin-2-yl)propanamine
Uniqueness
(4-phenylmethoxypyridin-2-yl)methanamine is unique due to the specific positioning of the benzyloxy and methanamine groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(4-phenylmethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H14N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2 |
InChI Key |
AHSTYWKFBZIPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














